An In-Depth Technical Guide to the Chemical Properties of 5-Butyl-3-methylpyridine
An In-Depth Technical Guide to the Chemical Properties of 5-Butyl-3-methylpyridine
Introduction
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically accessible substitution patterns make it a privileged structure in drug design.[3][4] This guide provides a comprehensive technical overview of a specific, less-documented derivative: 5-butyl-3-methylpyridine.
Given the relative scarcity of published data on this particular molecule, this document serves as both a repository of known information and a predictive guide grounded in established principles of heterocyclic chemistry. We will explore the compound's fundamental structure, extrapolate its physicochemical properties from closely related analogs, propose robust synthetic strategies, predict its spectroscopic signatures for characterization, and discuss its likely chemical reactivity. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this and similar alkyl-substituted pyridines.
Section 1: Molecular Structure and Identifiers
5-Butyl-3-methylpyridine is an aromatic heterocycle based on a pyridine ring, substituted with a methyl group at the C-3 position and a linear butyl group at the C-5 position. The presence of these two electron-donating alkyl groups significantly influences the electron density and reactivity of the pyridine ring.
Chemical Structure:
Caption: Chemical structure of 5-butyl-3-methylpyridine.
Identifiers:
| Property | Value |
| IUPAC Name | 5-butyl-3-methylpyridine |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| CAS Number | 1000282-37-3 |
Section 2: Physicochemical Properties (Predicted and Inferred)
Direct experimental data for 5-butyl-3-methylpyridine is not widely available. However, we can reliably predict its properties by analyzing trends from analogous compounds such as 3-butylpyridine and 3,5-lutidine (3,5-dimethylpyridine).
| Property | 3,5-Lutidine[5][6] | 3-Butylpyridine[7][8][9] | 5-Butyl-3-methylpyridine (Predicted) | Justification for Prediction |
| Boiling Point (°C) | 169-170 | 80-81 @ 8 mmHg (~205-210 @ 760 mmHg) | ~220-230 | The boiling point is expected to be higher than that of 3-butylpyridine due to the increased molecular weight and van der Waals forces from the additional methyl group. |
| Density (g/mL) | 0.939 (at 25 °C) | 0.911 (at 25 °C) | ~0.92-0.93 | Density should be intermediate between the less dense butyl derivative and the more compact dimethyl derivative, likely closer to 3,5-lutidine. |
| Appearance | Clear yellow liquid | Colorless liquid | Colorless to pale yellow liquid | Typical appearance for alkylpyridines. |
| Solubility | Soluble in water, miscible with alcohol/ether | Poorly soluble in water | Sparingly soluble in water, soluble in common organic solvents (ethanol, ether, acetone, THF). | The long butyl chain significantly increases lipophilicity compared to 3,5-lutidine, reducing water solubility. |
| pKa (of conjugate acid) | ~6.15 | ~5.8 | ~6.0-6.2 | Alkyl groups are electron-donating, increasing the basicity of the pyridine nitrogen. The combined effect of methyl and butyl groups should result in a pKa similar to or slightly higher than 3,5-lutidine. |
Section 3: Synthesis Strategies
The synthesis of 5-butyl-3-methylpyridine can be approached via two primary strategies: construction of the pyridine ring with the desired substituents, or functionalization of a pre-existing, suitably substituted pyridine.
Strategy 1: Ring Construction via Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a powerful industrial method for producing pyridines from aldehydes and ammonia over a catalyst at high temperatures.[10][11] A plausible route to 5-butyl-3-methylpyridine would involve the condensation of valeraldehyde (pentanal), propionaldehyde, and ammonia.
Caption: Proposed Chichibabin synthesis of 5-butyl-3-methylpyridine.
Expertise & Causality: This one-pot condensation reaction, while efficient for industrial scale, often produces a mixture of products, making it less ideal for laboratory-scale synthesis requiring high purity.[12] The mechanism involves a complex series of aldol condensations, Michael additions, and imine formations, culminating in cyclization and aromatization.[12] Selectivity can be poor, but this remains a viable, direct route from simple starting materials.
Strategy 2: Functionalization of a Pre-formed Pyridine Ring
A more controlled and regioselective approach for laboratory synthesis involves the introduction of the butyl group onto a 3-methylpyridine precursor. This is typically achieved by first halogenating the C-5 position, followed by a cross-coupling reaction.
Workflow:
Caption: Workflow for synthesis via cross-coupling.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-Bromo-3-methylpyridine
-
Reaction Setup: To a solution of 3-methylpyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent, cool the mixture to 0°C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) (1.05 eq) dropwise, maintaining the temperature below 10°C. The electron-donating methyl group directs electrophilic substitution primarily to the C-5 position.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution) to pH 8-9.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield pure 5-bromo-3-methylpyridine.
Step 2: Kumada or Negishi Cross-Coupling
-
Causality: The choice between coupling reactions depends on the desired functional group tolerance and reactivity. The Kumada coupling, using a Grignard reagent, is highly effective but less tolerant of sensitive functional groups due to the high basicity and nucleophilicity of the Grignard reagent.[13][14] The Negishi coupling uses a less reactive organozinc reagent, offering better chemoselectivity.
Protocol A: Kumada Coupling [13][15]
-
Grignard Formation: Prepare butylmagnesium bromide by reacting 1-bromobutane (1.2 eq) with magnesium turnings in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Coupling Reaction: In a separate flask, dissolve 5-bromo-3-methylpyridine (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%) in anhydrous THF.
-
Addition: Slowly add the prepared butylmagnesium bromide solution to the pyridine solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature or gently reflux until the starting material is consumed (monitor by TLC/GC-MS).
-
Quench & Work-up: Cool the reaction and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract with an organic solvent, dry, and purify as described above.
Protocol B: Negishi Coupling
-
Organozinc Formation: Prepare butylzinc chloride by reacting butylmagnesium bromide with zinc chloride (ZnCl₂) in THF.
-
Coupling Reaction: The procedure is analogous to the Kumada coupling, where the organozinc reagent is added to the solution of 5-bromo-3-methylpyridine and a palladium catalyst.[16]
Section 4: Spectroscopic Characterization (Predicted)
For unambiguous identification, a combination of NMR, IR, and mass spectrometry is essential. The following data are predicted based on the known effects of alkyl substituents on the pyridine ring.
| Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: - H-2: ~8.2-8.4 ppm (singlet or narrow doublet)- H-4: ~7.3-7.5 ppm (singlet or narrow triplet)- H-6: ~8.2-8.4 ppm (singlet or narrow doublet)Aliphatic Protons: - Methyl (C3-CH₃): ~2.3-2.5 ppm (singlet, 3H)- Butyl α-CH₂: ~2.5-2.7 ppm (triplet, 2H, J ≈ 7.5 Hz)- Butyl β-CH₂: ~1.5-1.7 ppm (sextet, 2H)- Butyl γ-CH₂: ~1.3-1.5 ppm (sextet, 2H)- Butyl δ-CH₃: ~0.9-1.0 ppm (triplet, 3H, J ≈ 7.3 Hz) |
| ¹³C NMR | Aromatic Carbons: - C-2: ~147-150 ppm- C-3: ~135-138 ppm- C-4: ~138-141 ppm- C-5: ~133-136 ppm- C-6: ~147-150 ppmAliphatic Carbons: - Methyl (C3-CH₃): ~18-20 ppm- Butyl α-CH₂: ~33-36 ppm- Butyl β-CH₂: ~32-34 ppm- Butyl γ-CH₂: ~22-24 ppm- Butyl δ-CH₃: ~13-15 ppm |
| IR Spectroscopy | - Aromatic C-H Stretch: 3000-3100 cm⁻¹- Aliphatic C-H Stretch: 2850-2960 cm⁻¹- Aromatic C=C/C=N Stretch: 1550-1610 cm⁻¹ (characteristic pyridine ring vibrations)[17][18]- CH₂/CH₃ Bending: 1370-1470 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 149- Major Fragments: - m/z = 134 (M-15, loss of •CH₃) - m/z = 106 (M-43, loss of •C₃H₇ via benzylic-type cleavage of the butyl group, a very common fragmentation for alkyl aromatics)[19][20] - m/z = 92, 77 (Further fragmentation of the pyridine ring) |
Section 5: Chemical Reactivity
The chemical behavior of 5-butyl-3-methylpyridine is dictated by the electronic properties of the substituted pyridine ring and the reactivity of the alkyl side chains.
Caption: Key reactivity sites of 5-butyl-3-methylpyridine.
-
Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making it basic and nucleophilic.[21] The two electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity compared to unsubstituted pyridine. It will readily undergo:
-
Protonation: Forms pyridinium salts with acids.
-
N-Alkylation: Reacts with alkyl halides to form quaternary pyridinium salts.[22]
-
N-Oxidation: Reacts with peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This is a crucial transformation, as the N-oxide group activates the ring toward electrophilic substitution.[23]
-
-
Electrophilic Aromatic Substitution (SEAr): Pyridine itself is highly resistant to SEAr due to the deactivating effect of the electronegative nitrogen atom. While the alkyl groups are activating, SEAr on the free base is still challenging and requires harsh conditions.[23] Reaction on the N-oxide is more feasible, directing incoming electrophiles to the C-4 and C-6 positions.
-
Reactivity of the Methyl Group: The protons on the methyl group are "benzylic-like" and can be deprotonated by very strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), especially if directed by a chelating group.[24] The resulting anion can then react with various electrophiles, offering a route to functionalize the methyl group.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-butyl-3-methylpyridine is not available, safe handling procedures can be established based on data for similar alkylpyridines like 3-butylpyridine and 3,5-lutidine.
-
Hazards:
-
Flammability: Expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[25]
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[26] Alkylpyridines can cause skin, eye, and respiratory tract irritation.[26]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.
Section 7: Potential Applications in Research and Drug Development
Substituted pyridines are prevalent in FDA-approved drugs, highlighting their importance as pharmacophores.[1][3] 5-Butyl-3-methylpyridine, as a specific scaffold, offers a valuable combination of properties for drug discovery:
-
Scaffold for Library Synthesis: It can serve as a core structure for the synthesis of compound libraries. The nitrogen atom provides a handle for hydrogen bonding, while the remaining ring positions (C-2, C-4, C-6) can be further functionalized to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The butyl group adds significant lipophilicity (LogP is predicted to be higher than pyridine or lutidine). This property is critical for modulating a drug candidate's ability to cross cell membranes, including the blood-brain barrier. This makes it an interesting scaffold for developing CNS-active agents.
-
Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used as a fragment to screen against biological targets. Hits can then be elaborated into more potent leads.
The pyridine moiety is found in drugs for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, suggesting broad potential for novel derivatives like 5-butyl-3-methylpyridine.[2][27]
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